molecular formula C19H15ClFNO4 B2927336 Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate CAS No. 1358412-53-9

Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate

Cat. No.: B2927336
CAS No.: 1358412-53-9
M. Wt: 375.78
InChI Key: PHWJGRCPPGYOJJ-UHFFFAOYSA-N
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Description

Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate is a quinoline derivative with a methoxy group at position 6, a methyl carboxylate ester at position 2, and a (2-chloro-6-fluorophenyl)methoxy substituent at position 3. This compound is structurally distinct due to its halogenated benzyloxy group and the positioning of functional groups, which influence its electronic, steric, and physicochemical properties.

Properties

IUPAC Name

methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFNO4/c1-24-11-6-7-16-12(8-11)18(9-17(22-16)19(23)25-2)26-10-13-14(20)4-3-5-15(13)21/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWJGRCPPGYOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2OCC3=C(C=CC=C3Cl)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typical.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of bases like potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Unfortunately, the available search results do not provide comprehensive data tables, well-documented case studies, or detailed research findings specifically focusing on the applications of "Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate" .

However, the search results do provide some relevant information regarding quinoline derivatives and related compounds:

General Information on Quinoline Derivatives:

  • Several search results mention various quinoline derivatives, indicating that this class of compounds is of interest in scientific research .
  • Some quinoline derivatives have demonstrated antimicrobial activity .

Related Compounds:

  • 2-chloro-6-methoxyquinoline-3-carboxylic acid: This compound is available for sale for scientific research .
  • 4-Chloro-6-methoxy-2-methylquinoline: This compound has various identifiers, including CAS number 50593-73-2 and molecular formula C11H10ClNO .
  • This compound: The chemical name and CAS number (1358412-53-9) and molecular formula (C19H15ClFNO4) are available .

Potential Research Areas:

  • The investigation of novel quinoline-thiazole derivatives is an area of active research .
  • Quinoline derivatives carrying a 1,2,4-triazole moiety have shown antimicrobial activities .

Mechanism of Action

The mechanism of action of Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues in the Quinoline Carboxylate Family

The following compounds share structural similarities with the target molecule, differing primarily in substituent patterns and positions:

Compound Name Substituents (Quinoline Positions) Key Structural Differences Reference
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate 6-OCH₃, 2-COOCH₃, 4-Ph Carboxylate at position 4 instead of 2; lacks halogenated benzyloxy group at position 4.
Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate 6-Cl, 2-OCH₂(quinoline), 4-Ph, 3-COOEt Chlorine at position 6; ethyl ester at position 3; complex quinoline-derived methoxy group.
Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate 4-Cl, 6-CH₃, 2-CF₃, 3-COOCH₃ Trifluoromethyl group at position 2; methyl substituent at position 5.
Ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate 4-Cl, 6-F, 8-OCH₃, 3-COOEt Fluorine at position 6; methoxy at position 8; ethyl ester at position 3.

Key Comparisons

Electronic and Steric Effects
  • Ester Position: Carboxylate esters at position 2 (target) versus position 3 or 4 (analogs) alter electron density distribution across the quinoline ring, impacting reactivity and intermolecular interactions .
Crystallographic and Physicochemical Properties
  • Planarity and Packing: In 6-chloro-2-(4-methoxyphenyl)-4-phenylquinoline (), dihedral angles between aromatic rings (56.97°) and weak C–H···π interactions influence crystal packing. The target compound’s (2-chloro-6-fluorophenyl)methoxy group may introduce greater steric hindrance, reducing planarity and altering solubility .

Biological Activity

Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate, with the CAS number 1358495-13-2, is a synthetic compound belonging to the quinoline family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections detail its biological activity, including cytotoxicity, anti-inflammatory properties, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C18H13ClFNO3C_{18}H_{13}ClFNO_3 with a molecular weight of 345.7 g/mol. The structural characteristics contribute to its biological activity, influencing interactions with various biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₃ClFNO₃
Molecular Weight345.7 g/mol
CAS Number1358495-13-2

Cytotoxicity

Research indicates that quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. This compound has shown promising results in inhibiting the proliferation of cancer cells. For instance, studies have demonstrated that compounds with similar structures can induce cell cycle arrest and apoptosis in colorectal cancer cell lines such as HCT116 and Caco-2 .

Anti-inflammatory Activity

Quinoline derivatives are known for their anti-inflammatory properties. The compound may inhibit nitric oxide production and cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. A related study on quinoline derivatives indicated that they could inhibit inducible nitric oxide synthase (iNOS) and COX-2 expression, thereby reducing inflammation in vitro .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of quinoline derivatives. The presence of specific substituents on the quinoline ring significantly affects the compound's potency and selectivity. For example, modifications to the chloro and methoxy groups can enhance cytotoxicity against cancer cells while maintaining selectivity towards COX-2 inhibition .

Case Studies

  • In Vitro Studies on Cytotoxicity :
    • A study evaluated the cytotoxic effects of several quinoline derivatives, including those structurally similar to this compound. Results showed that these compounds effectively inhibited cell growth in HCT116 cells, leading to a significant increase in G2/M phase arrest .
  • Anti-inflammatory Mechanisms :
    • Another investigation focused on the anti-inflammatory properties of quinoline derivatives, demonstrating that they could significantly reduce LPS-stimulated nitric oxide production in RAW 264.7 macrophages . This suggests potential therapeutic applications for treating inflammatory diseases.

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